N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-methylphenoxy)acetamide
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, and an acetamide group attached to a 4-methylphenoxy moiety
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-14-6-9-16(10-7-14)28-13-21(25)24-15-8-11-19-20(12-15)23(27)18-5-3-2-4-17(18)22(19)26/h2-12H,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQZPGVLHPRELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the anthracene core: Starting with anthracene, oxidation reactions can introduce the ketone groups at the 9 and 10 positions.
Attachment of the acetamide group: This can be achieved through acylation reactions using appropriate acylating agents.
Introduction of the 4-methylphenoxy moiety: This step may involve nucleophilic substitution reactions where the phenoxy group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering the anthracene core.
Reduction: Reduction reactions could target the ketone groups, converting them to alcohols.
Substitution: The phenoxy group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-methylphenoxy)acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis or as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone derivatives: Compounds with similar anthracene cores and ketone groups.
Phenoxyacetamides: Compounds with similar phenoxy and acetamide groups.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
